1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride
Overview
Description
“1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the CAS Number: 1365941-03-2 . It has a molecular weight of 225.61 .
Molecular Structure Analysis
The InChI code for “1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride” is1S/C4H4ClN3O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of “1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride” include a molecular weight of 225.61 . More specific properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications
Synthesis and Reactivity
The research on compounds structurally related to 1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride involves the synthesis of various heterocyclic compounds that demonstrate the versatility of pyrazole derivatives in organic synthesis. For example, studies have shown the synthesis of new ionic liquids and the utilization of pyrazole derivatives as intermediates in the synthesis of bis(pyrazol-5-ol)s through tandem Knoevenagel–Michael reactions, showcasing the compound's utility in facilitating chemical transformations (Moosavi‐Zare et al., 2013). Furthermore, research into the reactivity of pyrazole and its N-methyl derivative towards various nucleophiles under mild conditions highlights its potential in synthesizing dinitropyrazoles, indicating its applicability in nucleophilic substitution reactions (Dalinger et al., 2013).
Catalysis and Chemical Transformations
The compound's relevance extends to its role in catalysis and chemical transformations. For instance, the synthesis of sulfonylated 4-amino-1H-pyrazoles with various substituents has been explored, which is crucial for understanding the sulfonylation process and the development of new catalytic methods (Povarov et al., 2017). This research is instrumental in advancing synthetic chemistry techniques, particularly in the modification of heterocyclic compounds.
Structural and Computational Studies
Structural characterization and computational studies of pyrazole derivatives provide insights into their molecular configurations and potential applications. For example, the synthesis, X-ray crystal structure, and computational study of novel pyrazolo[3,4-b]pyridin-3-ol derivatives reveal the structural diversity and electronic properties of pyrazole-based compounds, which are valuable for designing materials with specific functionalities (Shen et al., 2014).
Heterocyclic Compound Synthesis
The development of methodologies for synthesizing heterocyclic sulfonamides and sulfonyl fluorides from pyrazole derivatives demonstrates the compound's significance in medicinal chemistry and drug discovery. Such studies underscore the chemical flexibility of pyrazole-based structures in generating compounds with potential biological activity (Tucker et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-methyl-4-nitropyrazole-3-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClN3O4S/c1-7-4(13(5,11)12)3(2-6-7)8(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIHNOCGRDYMFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-nitro-1H-pyrazole-5-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.